

Application Note: LC-MS/MS Analysis of Fumonisin B2 in Complex Biological Matrices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fumonisin B2

Cat. No.: B1674185

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B2 (FB2) is a mycotoxin produced primarily by *Fusarium* species, which are common contaminants of corn and other grains.[1][2] Structurally, FB2 is a diester of propane-1,2,3-tricarboxylic acid and a 19-carbon aminopolyhydroxyalkyl chain.[1] Due to its potential carcinogenicity, the International Agency for Research on Cancer (IARC) has classified fumonisins as category 2B carcinogens.[3] Exposure to FB2 can lead to various adverse health effects in animals and is linked to diseases in humans.[3][4] Consequently, sensitive and reliable analytical methods are required to monitor FB2 levels in complex biological matrices for toxicological studies, human biomonitoring, and food safety assessments.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, specificity, and ability to handle complex sample matrices without the need for derivatization.[1] This application note provides detailed protocols for the extraction, cleanup, and quantification of **Fumonisin B2** in various biological matrices, including urine, plasma/serum, and tissue, using LC-MS/MS.

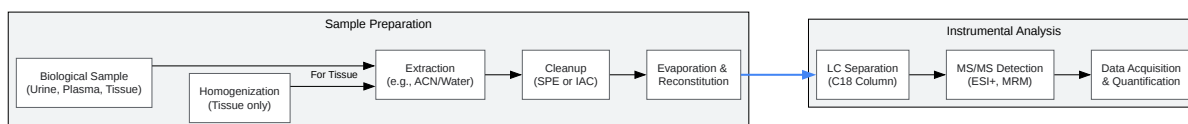
Principle of the Method

The overall workflow for the analysis of **Fumonisin B2** involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

- **Sample Preparation:** The initial step involves extracting FB2 from the biological matrix. This is typically achieved using a liquid-liquid extraction (LLE) with a polar organic solvent mixture, such as methanol/water or acetonitrile/water.[6][7] For plasma or serum, a protein precipitation step is included. For tissue samples, homogenization is required. To remove interfering matrix components like salts, pigments, and phospholipids, a cleanup step is crucial. Common cleanup techniques include solid-phase extraction (SPE) using cartridges like C18 or Oasis HLB, and immunoaffinity columns (IAC) which offer high selectivity.[7][8][9] For urine samples, an enzymatic hydrolysis step using β -glucuronidase can be employed to measure total FB2, including its conjugated metabolites.[5]
- **LC Separation:** The cleaned-up extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often modified with an acid like formic acid to improve peak shape and ionization efficiency. [3][6]
- **MS/MS Detection:** The column eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. [3][6] Quantification is performed using multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for FB2.

Experimental Workflow

The general procedure for analyzing **Fumonisin B2** in biological samples is outlined below.



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General workflow for **Fumonisin B2** analysis.

Detailed Protocols

Sample Preparation Protocols

Protocol 1: Human Urine

This protocol includes an optional enzymatic hydrolysis step to measure total FB2.

- Hydrolysis (Optional): To 1 mL of urine sample in a centrifuge tube, add 1 mL of β -glucuronidase enzyme solution (e.g., 2000 units in acetate buffer).[\[5\]](#) Vortex and incubate at 37°C overnight.
- Centrifugation: Centrifuge the sample at 3500 rpm for 15 minutes.[\[10\]](#)
- Extraction: Transfer the supernatant to a new tube and add 3 mL of 100% methanol. Vortex well.[\[10\]](#) Let the mixture sit for 10 minutes, then vortex again. Centrifuge at 3500 rpm for 15 minutes.[\[10\]](#)
- SPE Cleanup (Oasis HLB):
 - Condition an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
 - Load the supernatant from the extraction step onto the cartridge.
 - Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.[\[5\]](#)
 - Elute FB2 with 5 mL of methanol followed by 5 mL of acetonitrile.[\[5\]](#)
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[\[10\]](#) Reconstitute the residue in 200 μ L of the initial mobile phase (e.g., 50:50 methanol/water with 0.2% formic acid).

Protocol 2: Human Plasma/Serum

This protocol uses protein precipitation followed by phospholipid removal.

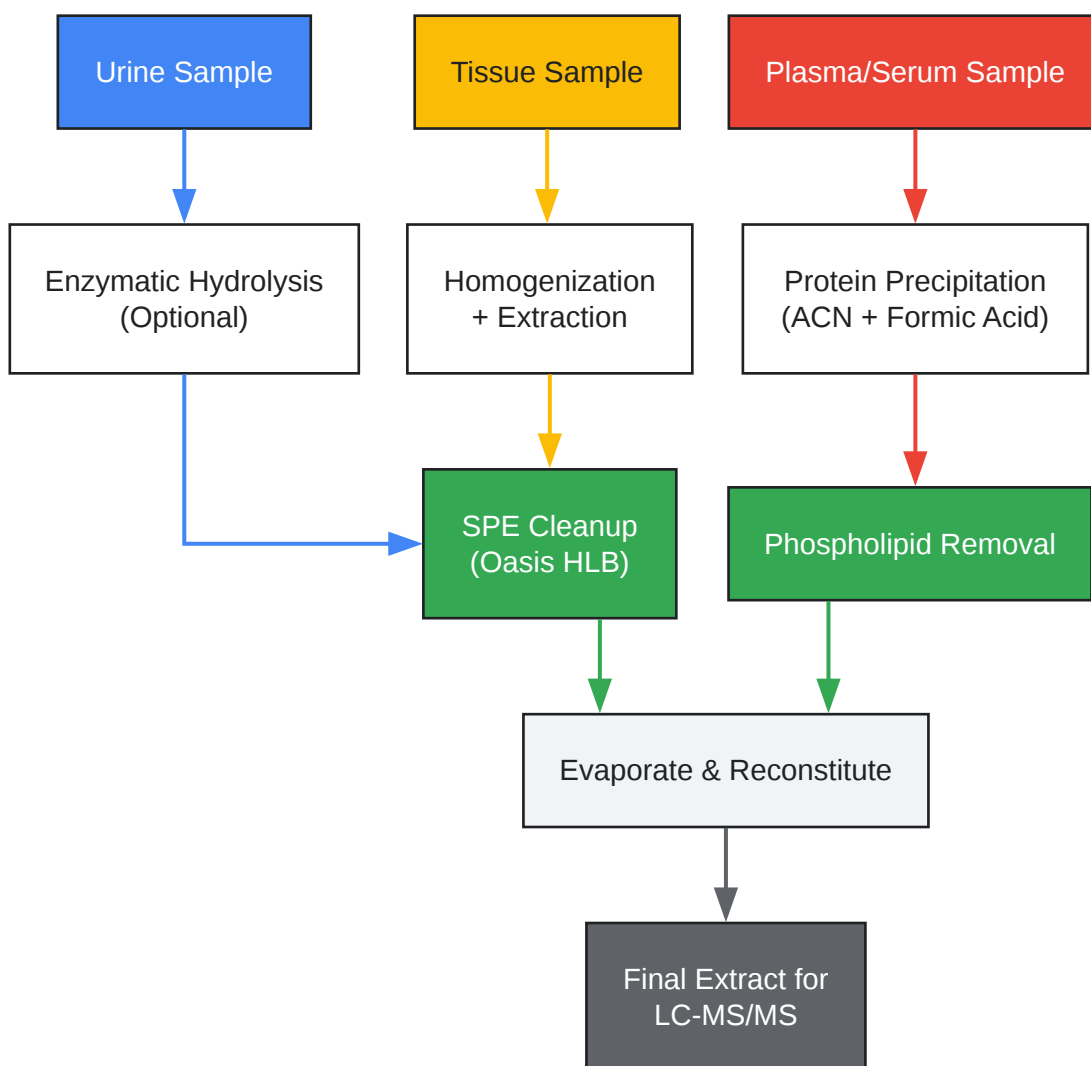
- Precipitation: To 100 μ L of plasma or serum, add 300 μ L of 1% formic acid in acetonitrile.

- Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.
- Cleanup (Phospholipid Removal): Transfer the supernatant to a phospholipid removal plate (e.g., Ostro™ 96-well plate).[\[11\]](#)
- Filtration: Collect the flow-through by applying a vacuum or by centrifugation.
- Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

Protocol 3: Animal Tissue (e.g., Liver, Muscle)

This protocol is for the extraction of FB2 from solid tissue samples.

- Homogenization: Weigh 1 g of tissue and place it in a 15 mL centrifuge tube. Add 2 mL of water and homogenize using a tissue homogenizer.[\[11\]](#)
- Extraction: Add 3 mL of 1% formic acid in acetonitrile to the homogenized sample.[\[11\]](#) Vortex vigorously for 5 minutes.
- Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
- Cleanup: Transfer the supernatant to a clean tube and proceed with SPE cleanup as described in Protocol 1 (Step 4).
- Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.



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Sample preparation schemes for different matrices.

LC-MS/MS Instrumental Analysis

The following tables summarize recommended starting conditions for the chromatographic separation and mass spectrometric detection of **Fumonisin B2**.

Table 1: Recommended Liquid Chromatography Conditions

Parameter	Recommended Condition	Alternative Conditions
Column	CORTECS C18 (2.1 x 100 mm, 1.6 μ m)[3][12]	Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 μ m)[6]
Mobile Phase A	0.2% Formic Acid in Water[3]	1.5 mM Formic Acid (pH 3.3)[8]
Mobile Phase B	0.2% Formic Acid in Methanol[3]	Methanol[6][8] or Acetonitrile
Flow Rate	0.4 mL/min[3]	0.2 - 0.5 mL/min[6][8]
Column Temp.	40 $^{\circ}$ C[3]	30 - 40 $^{\circ}$ C[6][8]
Injection Vol.	10 μ L	5 - 20 μ L
Gradient Program	0 min (10% B), 0-6 min (linear to 90% B), 6-8 min (hold 90% B), 8-8.1 min (linear to 10% B), 8.1-10 min (hold 10% B)[3]	Isocratic: Methanol/Water/Formic Acid (75:25:0.2, v/v/v)[6]

Table 2: Recommended Mass Spectrometry Conditions

Parameter	Recommended Condition
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	2.5 - 3.5 kV[3][6]
Ion Source Temp.	120 $^{\circ}$ C[6]
Desolvation Temp.	350 - 500 $^{\circ}$ C[3][6]
Desolvation Gas Flow	600 - 800 L/h (Nitrogen)[3][6]
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for **Fumonisin B2**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Fumonisin B2 (FB2)	706.4[13]	334.3	100	35
352.3	100	38		
688.4	100	30		

Note: Collision energy values are instrument-dependent and should be optimized.

Method Performance Data

The performance of LC-MS/MS methods for **Fumonisin B2** analysis is highly dependent on the matrix and the specific sample preparation protocol employed. The following table summarizes typical performance characteristics reported in the literature.

Table 4: Summary of Method Performance Characteristics

Matrix	Cleanup Method	LOD (µg/kg or µg/L)	LOQ (µg/kg or µg/L)	Recovery (%)	Reference
Corn	Ultrasonic Extraction	2.5 µg/kg	8.3 µg/kg	92.6 - 98.5	[6]
Corn	Immunoaffinity Column	0.19 mg/kg	0.59 mg/kg	93.6 - 108.6	[13]
Chicken Feed	Dilution	-	160 µg/kg	82.6 - 115.8	[3][12]
Chicken Excreta	Dilution & Hydrolysis	-	160 µg/kg	82.6 - 115.8	[3][12]
Human Urine	Immunoaffinity Column	-	10 ng/mL	> 73.4	[9]

LOD: Limit of Detection; LOQ: Limit of Quantitation.

Conclusion

The protocols described in this application note provide a robust framework for the sensitive and specific quantification of **Fumonisin B2** in diverse and complex biological matrices. The combination of optimized sample preparation techniques with advanced LC-MS/MS analysis allows for reliable detection at levels relevant for human biomonitoring and toxicological risk assessment. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their studies and instrumentation.

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- To cite this document: BenchChem. [Application Note: LC-MS/MS Analysis of Fumonisin B2 in Complex Biological Matrices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674185#lc-ms-ms-analysis-of-fumonisin-b2-in-complex-biological-matrices]

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